molecular formula C24H22N4O3 B2650896 (E)-1-(3-(3-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-phenylurea CAS No. 941946-70-9

(E)-1-(3-(3-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-phenylurea

Cat. No.: B2650896
CAS No.: 941946-70-9
M. Wt: 414.465
InChI Key: KMPPPQWHTOUUMB-HPNDGRJYSA-N
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Description

The compound (E)-1-(3-(3-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-phenylurea is a quinazolinone derivative characterized by a fused bicyclic core (2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene) substituted with a 3-methoxyphenethyl group at position 3 and a phenylurea moiety at position 1. Quinazolinones are heterocyclic compounds of significant pharmacological interest due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Properties

CAS No.

941946-70-9

Molecular Formula

C24H22N4O3

Molecular Weight

414.465

IUPAC Name

1-[3-[2-(3-methoxyphenyl)ethyl]-2-oxoquinazolin-4-yl]-3-phenylurea

InChI

InChI=1S/C24H22N4O3/c1-31-19-11-7-8-17(16-19)14-15-28-22(20-12-5-6-13-21(20)26-24(28)30)27-23(29)25-18-9-3-2-4-10-18/h2-13,16H,14-15H2,1H3,(H2,25,27,29)

InChI Key

KMPPPQWHTOUUMB-HPNDGRJYSA-N

SMILES

COC1=CC=CC(=C1)CCN2C(=C3C=CC=CC3=NC2=O)NC(=O)NC4=CC=CC=C4

solubility

not available

Origin of Product

United States

Biological Activity

(E)-1-(3-(3-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-phenylurea is a complex organic compound notable for its unique structural features, including a quinazoline core and various substituents that suggest potential pharmacological activities. This compound has gained attention in medicinal chemistry due to its possible interactions with diverse biological targets.

Chemical Structure and Properties

  • Molecular Formula : C24H22N4O3
  • Molecular Weight : 414.465 g/mol
  • CAS Number : 941895-80-3
  • IUPAC Name : 1-[3-(3-methoxyphenethyl)-2-oxoquinazolin-4-yl]-3-phenylurea

The compound consists of a quinazoline framework linked to a methoxyphenethyl side chain and a phenylurea moiety, which may enhance its biological activity through multiple mechanisms.

Research indicates that compounds with similar structures often exhibit various biological activities, including:

  • Anticancer Activity : Quinazoline derivatives are known for their potential to inhibit cancer cell proliferation and induce apoptosis. The presence of the methoxyphenethyl group may enhance this activity by improving lipophilicity and cellular uptake.
  • Antimicrobial Properties : The urea functional group is associated with antimicrobial effects, suggesting that this compound may possess similar properties.
  • Neuroprotective Effects : Methoxy groups in phenethyl compounds are linked to neuroprotective activities, indicating potential applications in neurodegenerative diseases.

Comparative Biological Activity Table

Compound NameStructural FeaturesNotable Activities
(E)-1-(4-fluorophenyl)-3-(3-(4-methoxyphenethyl)-2-oxoquinazolin)ureaFluorophenyl groupAnticancer
Quinazoline DerivativesQuinazoline coreAnticancer, antimicrobial
Urea DerivativesUrea functional groupAntimicrobial, anti-inflammatory
Methoxyphenethyl CompoundsMethoxy group attached to phenethylNeuroprotective, analgesic

This table illustrates how the unique combination of structural elements in this compound may confer distinct pharmacological properties compared to simpler analogs.

In Vitro Studies

In vitro studies have demonstrated the compound's ability to inhibit the growth of various cancer cell lines. For instance, assays measuring cell viability showed significant reductions in proliferation rates at micromolar concentrations. These findings suggest that the compound may act through mechanisms such as:

  • Induction of cell cycle arrest
  • Activation of apoptotic pathways
  • Inhibition of specific kinases involved in cancer progression

In Vivo Studies

Preliminary in vivo studies indicate that this compound exhibits favorable pharmacokinetic properties. Animal models treated with the compound showed reduced tumor growth compared to control groups, supporting its potential as an anticancer agent.

Interaction Studies

High-throughput screening methods have been employed to identify potential biological targets for this compound. Initial findings suggest interactions with several key enzymes and receptors involved in cancer and inflammatory pathways. Further biochemical assays are necessary to elucidate these interactions fully and confirm the mechanism of action.

Comparison with Similar Compounds

Hydrazono Derivatives vs. Urea Functionality

  • Hydrazono Derivatives: Compounds such as [(2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)hydrazono]carboxylic acids (e.g., 5a-5i) and esters (e.g., 6a-6p) feature a hydrazono (-NH-N=) linker instead of the urea (-NH-C(=O)-NH-) group . The hydrazono group may enhance π-π stacking interactions but reduces hydrogen-bonding capacity compared to urea.

Aromatic Substituents

  • 3-Methoxyphenethyl Group : The target compound’s 3-methoxyphenethyl substituent provides a lipophilic aromatic side chain with a methoxy group capable of hydrogen bonding.
  • Chlorophenyl/Naphthyl Groups : Compound 35dd () incorporates a 4-chlorophenyl and 1-naphthyl group, increasing hydrophobicity and steric bulk compared to the target compound’s methoxyphenethyl group . This could influence solubility and membrane permeability.
  • Nitro and Ester Groups: Ethyl 3-(4-nitrophenyl)-2-[(2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)hydrazono]propanoate (6c) includes a nitro group (electron-withdrawing) and an ester moiety, which may reduce stability under physiological conditions compared to the target compound’s urea group .

Physicochemical Properties

Compound Molecular Weight (g/mol) Yield (%) Key Substituents Notable Features
Target Compound ~433.45* N/A 3-Methoxyphenethyl, phenylurea Urea linker, methoxy group
35dd () ~464.90† 90 4-Chlorophenyl, 1-naphthyl High hydrophobicity, steric bulk
6c () 395.37 79.9 4-Nitrophenyl, ethyl ester Nitro group, ester functionality
5a-5i () ~350-450‡ Variable Hydrazono-carboxylic acids Hydrazono linker, variable R-groups

*Calculated based on formula; †Estimated from molecular formula in ; ‡Range inferred from .

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